Uridine triphosphate-d13 (dilithium)
Description
Uridine triphosphate-d13 (dilithium) (UTP-d13) is a stable isotope-labeled derivative of uridine triphosphate (UTP), where 13 deuterium atoms (²H) replace hydrogen atoms at specific positions. Its dilithium salt form enhances solubility and stability, making it suitable for advanced pharmacokinetic and metabolic tracing studies. UTP itself is a critical nucleotide involved in RNA synthesis, glycogen metabolism, and intracellular signaling. The isotopic labeling allows researchers to track UTP’s metabolic pathways with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) .
UTP-d13 (dilithium) is primarily utilized in drug development to study:
Properties
Molecular Formula |
C9H13Li2N2O15P3 |
|---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |
InChI Key |
OUFREPIBZXXUHS-NTUBMNTGSA-L |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-d13 (dilithium) involves the incorporation of deuterium into uridine triphosphate. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of uridine triphosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Uridine triphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Phosphorylation and Dephosphorylation: Involving kinases and phosphatases, respectively.
Common Reagents and Conditions:
Hydrolysis: Requires water and specific enzymes such as nucleoside triphosphate cyclohydrolase.
Phosphorylation: Utilizes ATP and specific kinases.
Major Products:
Hydrolysis: Produces uridine monophosphate and pyrophosphate.
Phosphorylation: Results in the formation of higher phosphorylated nucleotides.
Scientific Research Applications
Uridine triphosphate-d13 (dilithium) is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various biological systems. Its applications include:
Mechanism of Action
Uridine triphosphate-d13 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and degradation. The compound interacts with molecular targets such as kinases and phosphatases, influencing cellular processes like proliferation and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
*Estimated based on isotopic substitution; †Molecular weight approximated.
Pharmacokinetic and Physicochemical Properties
| Property | UTP-d13 (dilithium) | UTP-¹³C₉ (dilithium) | UTP-¹⁵N₂ (dilithium) | UDP-¹³C₉,¹⁵N₂ (dilithium) |
|---|---|---|---|---|
| Solubility (H₂O) | 100 mM | 100 mM | 10 mM‡ | 10 mM |
| Purity | ≥98% | ≥98% | ≥98% | ≥95% |
| Storage | -20°C | -20°C | -20°C | -80°C |
| Key Advantage | Metabolic stability | NMR compatibility | Nitrogen tracing | Receptor specificity |
‡Data inferred from similar dilithium salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
